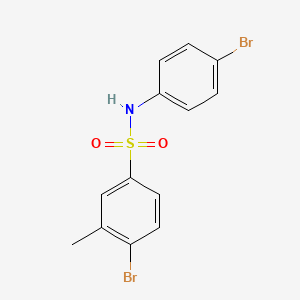![molecular formula C9H10F3NO2S B7567515 N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide, also known as MTSEA or MTS, is a sulfhydryl-reactive compound that has been extensively used in scientific research. This compound has a trifluoromethyl group that enhances its reactivity towards sulfhydryl groups, making it a useful tool for studying protein structure and function.
作用机制
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide reacts with sulfhydryl groups in a nucleophilic substitution reaction, forming a covalent bond between the sulfur atom of the sulfhydryl group and the carbon atom of the trifluoromethyl group of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide. This reaction can result in the modification of protein function, conformation, and stability.
Biochemical and Physiological Effects
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects. It can alter protein function by modifying cysteine residues, which can affect enzyme activity, ligand binding, and protein-protein interactions. N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide can also affect the conformation and stability of proteins, which can lead to changes in protein folding and aggregation.
实验室实验的优点和局限性
One of the main advantages of using N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide in lab experiments is its high reactivity towards sulfhydryl groups, which allows for selective modification of cysteine residues in proteins. N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is also relatively easy to use and can be dissolved in a variety of solvents. However, one limitation of using N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is that its reactivity can be affected by factors such as pH and temperature, which can complicate experimental design and interpretation.
未来方向
There are several future directions for research involving N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that can selectively modify cysteine residues in proteins with higher efficiency and specificity. Another area of research is the use of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide in conjunction with other techniques such as X-ray crystallography and NMR spectroscopy to study protein structure and function. Additionally, the use of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide in drug discovery and development is an area of growing interest, as it can be used to study protein-ligand interactions and identify potential drug targets.
合成方法
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide can be synthesized by reacting 4-methyl-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide as a white solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
科学研究应用
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide has been used in a wide range of scientific research applications, including protein modification, protein structure determination, and ion channel studies. One of the most significant uses of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is in cysteine-scanning mutagenesis, a technique used to study protein structure and function. In this technique, cysteine residues are introduced into a protein of interest, and N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is used to selectively modify the cysteine residues to probe the protein's structure and function.
属性
IUPAC Name |
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-6-3-4-7(13-16(2,14)15)5-8(6)9(10,11)12/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJJPIIPXPTTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)


![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)
